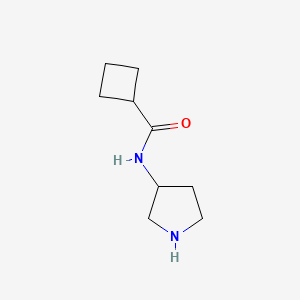

N-(pyrrolidin-3-yl)cyclobutanecarboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(pyrrolidin-3-yl)cyclobutanecarboxamide: is a chemical compound with the molecular formula C₉H₁₆N₂O It is characterized by a cyclobutanecarboxamide core attached to a pyrrolidine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrrolidin-3-yl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with pyrrolidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for the addition of reagents and monitoring of reaction progress ensures high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to isolate the compound from any impurities.

化学反应分析

Types of Reactions: N-(pyrrolidin-3-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The amide group in the compound can participate in nucleophilic substitution reactions, where nucleophiles replace the amide group under suitable conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted amides or esters.

科学研究应用

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a chemical compound that is applicable in scientific research as a versatile small molecule scaffold and as an organic buffer for biology and biochemistry applications . While comprehensive data tables and well-documented case studies focusing solely on the applications of this compound are not available in the search results, related compounds and research areas can provide insight into its potential uses.

Structural Similarity and Potential Applications

this compound shares structural similarities with (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride. The latter has a cyclopropane ring, while the former has a cyclobutane ring. These compounds have potential biological activities, particularly as inhibitors of histone demethylases like KDM5, which are crucial in epigenetic regulation.

Potential Applications Based on Similar Compounds

- Medicinal Chemistry :

- Histone Demethylase Inhibition: (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride is studied as an inhibitor of histone demethylases, which play a role in gene expression and cellular functions. Inhibitors of these enzymes are valuable in cancer research and therapy because they can modulate gene expression patterns associated with tumor growth. this compound may have similar applications due to its structural similarity.

- Neuroprotective Properties: Preliminary studies suggest that (R)-N-(pyrrolidin-3-yl)cyclopropanecarboxamide hydrochloride may have neuroprotective properties, potentially benefiting the treatment of neurodegenerative diseases. This suggests this compound could also be explored for similar neuroprotective applications.

- Materials Science :

- Development of New Materials: 3-(pyrrolidin-3-yl)benzonitrile hydrochloride, which contains a pyrrolidine moiety, is used in developing new materials with desired properties. this compound may find similar applications in material science due to its unique structural components.

- Pharmaceutical Applications :

Table of Potential Applications

作用机制

The mechanism of action of N-(pyrrolidin-3-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use.

相似化合物的比较

N-(pyrrolidin-3-yl)cyclopentanecarboxamide: Similar structure with a cyclopentane ring instead of a cyclobutane ring.

N-(pyrrolidin-3-yl)cyclohexanecarboxamide: Contains a cyclohexane ring, offering different steric and electronic properties.

N-(pyrrolidin-3-yl)cyclopropanecarboxamide: Features a cyclopropane ring, which affects its reactivity and stability.

Uniqueness: N-(pyrrolidin-3-yl)cyclobutanecarboxamide is unique due to its cyclobutane ring, which imparts specific steric and electronic characteristics. This uniqueness makes it valuable in the synthesis of novel compounds and in exploring new chemical and biological activities.

生物活性

N-(pyrrolidin-3-yl)cyclobutanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H16N2O and features a cyclobutane ring attached to a pyrrolidine moiety. The unique structural characteristics of this compound contribute to its biological activity, particularly its interaction with various molecular targets.

Table 1: Structural Characteristics

| Feature | Description |

|---|---|

| Molecular Formula | C9H16N2O |

| Cyclobutane Ring | Present |

| Pyrrolidine Moiety | Present |

| Solubility | Enhanced by hydrochloride salt formation |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that this compound may modulate enzyme activity, leading to various pharmacological effects.

- Enzyme Inhibition : The compound has been studied for its potential as an inhibitor of histone demethylases, which are involved in epigenetic regulation and gene expression. This inhibition can influence cellular functions and has implications in cancer therapy.

- Receptor Interaction : Preliminary studies suggest that this compound may engage with receptors in the central nervous system (CNS), impacting neurotransmitter levels and potentially offering neuroprotective effects.

Structure-Activity Relationships (SAR)

The structure-activity relationship studies have demonstrated that modifications to the cyclobutane ring or the pyrrolidine moiety can significantly alter the biological potency of the compound. For example, analogs with different ring sizes or substitutions have shown varying degrees of activity against specific targets .

Table 2: Comparison of Analog Compounds

| Compound Name | Structural Feature | Biological Activity |

|---|---|---|

| N-(pyrrolidin-3-yl)cyclopentanecarboxamide | Cyclopentane instead of cyclobutane | Different enzymatic interaction profile |

| N-(pyrrolidin-3-yl)cyclohexanecarboxamide | Cyclohexane ring | Altered potency in receptor binding |

| N-(pyrrolidin-2-yl)cyclopropanecarboxamide | Different nitrogen position | Unique interaction dynamics |

Preclinical Studies

In preclinical evaluations, this compound demonstrated promising results as a potential therapeutic agent. In vitro assays indicated significant inhibition of histone demethylases, leading to increased levels of noradrenaline in CNS models, suggesting potential applications in mood disorders .

Clinical Implications

Recent advancements have positioned this compound as a candidate for clinical trials targeting MYC-dependent cancers. The ongoing research aims to establish its safety profile and efficacy in human subjects suffering from relapsed or refractory solid tumors .

属性

IUPAC Name |

N-pyrrolidin-3-ylcyclobutanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLRKVKJJUWSHIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NC2CCNC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。